3,4,5-Tris(benzyloxy)benzoic Acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives and related compounds of 3,4,5-Tris(benzyloxy)benzoic Acid often involves hydro/solvothermal reactions or other organic synthesis techniques. For instance, derivatives have been synthesized for the study of liquid crystalline properties and the development of metal-organic frameworks (MOFs) and coordination polymers, revealing the compound's versatility as a building block in complex chemical structures. These syntheses explore the reactivity and adaptability of the compound in various chemical environments, highlighting its potential in creating materials with novel properties (Gao-Shan Yang et al., 2015) (U. Beginn et al., 2000).
Molecular Structure Analysis
The molecular structure of 3,4,5-Tris(benzyloxy)benzoic Acid and its derivatives is crucial in determining their properties and applications. X-ray crystallography studies have provided insight into the spatial arrangement of these molecules, revealing propeller-like conformations and specific molecular packings. These structural features are essential for understanding the material's behavior in solid-state and solution, influencing its application in areas such as liquid crystal technology and polymer synthesis (S. Lindeman et al., 1993).
Chemical Reactions and Properties
3,4,5-Tris(benzyloxy)benzoic Acid exhibits a range of chemical reactivities and properties based on its structure, which includes potential for polymerization and the formation of coordination compounds. Its benzyloxy groups facilitate interactions with metals, leading to the formation of coordination polymers with diverse topologies and properties. These interactions are fundamental for the design of materials with specific magnetic, photophysical, and thermal properties (Liming Fan et al., 2014).
Physical Properties Analysis
The physical properties of compounds derived from 3,4,5-Tris(benzyloxy)benzoic Acid, such as thermal stability and phase behavior, are directly influenced by their molecular structures. Studies have shown that these compounds can exhibit liquid crystalline behavior, which is determined by their degree of branching and molecular conformation. The understanding of these properties is critical for the development of materials with desired thermal and optical characteristics (M. Gruzdev et al., 2015).
Chemical Properties Analysis
The chemical properties of 3,4,5-Tris(benzyloxy)benzoic Acid derivatives, such as reactivity towards various chemical agents and potential for forming supramolecular assemblies, are pivotal in their application in material science. These properties enable the synthesis of complex materials with tailored functionalities, ranging from catalysis to the development of novel polymeric materials with specific optical and electronic properties (V. Percec et al., 1992).
Scientific Research Applications
O-Benzylating Reagent : It is used as an acid-catalyzed O-benzylating reagent, named TriBOT, which offers efficient synthesis of benzyl ether in different functionalized alcohols (Yamada, Fujita, & Kunishima, 2012).
Synthesis of 3,4,5-Triiodoanisole : This compound is a key building block in the synthesis of 3,4,5-triiodoanisole, which is important for metal-iodine exchange and Suzuki-Miyaura cross-coupling reactions (Al‐Zoubi et al., 2015).
Liquid Crystalline Compounds : Tris-methacrylated derivatives exhibit a hexagonal columnar disordered structure, forming lyotropic columnar phases and supramolecular organogels in certain solvents (Beginn, Zipp, & Möller, 2000).
Improving Photoluminescence in Tb(3+) Complexes : The positioning of 4-benzyloxy benzoic acid, a related compound, has been shown to improve photoluminescence efficiencies (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Self-Assembly in Alkyloxy Substituted Benzoic Acid Methyl Esters : Studies show that these compounds form dimer-like patterns and intermolecular arrangements on graphite surfaces (Yuan, Lu, Wan, & Bai, 2004).
Synthesis of Resveratrol : Resveratrol can be synthesized from a derivative of 3,5,4'-Tri(benzyloxy)stilbene, showcasing its role in complex organic syntheses (Wei Yun-yang, 2008).
Safety And Hazards
properties
IUPAC Name |
3,4,5-tris(phenylmethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O5/c29-28(30)24-16-25(31-18-21-10-4-1-5-11-21)27(33-20-23-14-8-3-9-15-23)26(17-24)32-19-22-12-6-2-7-13-22/h1-17H,18-20H2,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCGMEJBEDWPMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456416 | |
Record name | 3,4,5-Tris(benzyloxy)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90456416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Tris(benzyloxy)benzoic Acid | |
CAS RN |
1486-48-2 | |
Record name | 3,4,5-Tris(benzyloxy)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90456416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-Tris(benzyloxy)benzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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